1-Pyridazin-4-ylpiperidine-4-carboxylic acid
Overview
Description
1-Pyridazin-4-ylpiperidine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridazin-4-ylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with piperidine under specific conditions. For instance, the use of phenylsilane as a key reagent promotes the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, allows for efficient hydrogenation and cyclization processes in aqueous media .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridazin-4-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions often involve the use of phenylsilane and iron complexes.
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles and electrophiles under controlled conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Phenylsilane and iron complexes.
Substitution: Nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
1-Pyridazin-4-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pyridazin-4-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various biological targets, leading to diverse pharmacological effects. The compound’s ability to undergo oxidation and reduction reactions allows it to modulate different biochemical pathways .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based systems share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Substituted piperidines and piperidinones are also closely related and are widely used in medicinal chemistry.
Uniqueness: 1-Pyridazin-4-ylpiperidine-4-carboxylic acid stands out due to its unique combination of the pyridazine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile functionalization and a broad range of applications in various fields .
Properties
IUPAC Name |
1-pyridazin-4-ylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-12-7-9/h1,4,7-8H,2-3,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRJCGCDHLGSQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CN=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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